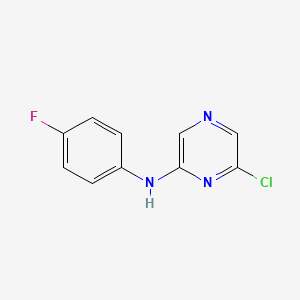

6-chloro-N-(4-fluorophenyl)pyrazin-2-amine

Descripción general

Descripción

6-Chloro-N-(4-fluorophenyl)pyrazin-2-amine is a chemical compound with the molecular formula C10H7ClFN3 and a molecular weight of 223.63 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 6-position and a 4-fluorophenyl group at the N-position. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-fluorophenyl)pyrazin-2-amine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with 4-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-N-(4-fluorophenyl)pyrazin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states and functionalized products .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antitumor Activity

Research indicates that 6-chloro-N-(4-fluorophenyl)pyrazin-2-amine exhibits notable antitumor properties. Its structural features allow it to interact with various biological targets, potentially inhibiting cancer cell proliferation. Initial studies suggest that it may be effective against different cancer types, warranting further pharmacological exploration.

2. Antibacterial Properties

Preliminary investigations have shown that this compound could possess antibacterial properties, making it a candidate for developing new antibiotics. The specific mechanisms of action and the range of bacterial strains affected are areas for future study.

3. Antimycobacterial Activity

In studies involving hybrid molecules that combine pyrazinamide with other scaffolds, derivatives of this compound showed significant activity against Mycobacterium tuberculosis and other mycobacterial species. For instance, derivatives demonstrated MIC values as low as 0.78 μg/mL against M. tuberculosis, indicating strong potential for treating tuberculosis .

Material Science Applications

1. Organic Synthesis Intermediate

this compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of more complex organic compounds.

Comparative Analysis with Analog Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Chloro-N-(phenyl)pyrazin-2-amine | Lacks fluorine substitution | Potentially different biological activity |

| 5-Chloro-N-(4-fluorophenyl)pyrazin-2-amine | Chlorine at position 5 instead of position 6 | Different reactivity patterns |

| N-(4-Fluorophenyl)-pyrazin-2-amines | No chlorine substituent | May exhibit different pharmacological profiles |

The uniqueness of this compound lies in its combination of halogen and aromatic substitutions, which may enhance its efficacy and selectivity compared to these analogs.

Case Studies

Case Study 1: Antimycobacterial Activity

In a study assessing the efficacy of various pyrazine derivatives against M. tuberculosis, compounds structurally related to this compound were found to inhibit bacterial growth effectively. The structure–activity relationship (SAR) analysis highlighted that modifications in the pyrazine ring significantly impacted their antimicrobial potency .

Case Study 2: Flavonoid Production Enhancement

Another investigation explored the effects of this compound on flavonoid production in plant cultures. Results indicated that elicitation with derivatives led to significant increases in flavonoid content, suggesting potential applications in agricultural biotechnology for enhancing plant secondary metabolite production .

Mecanismo De Acción

The mechanism of action of 6-chloro-N-(4-fluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Chloro-N-(4-chlorophenyl)pyrazin-2-amine

- 6-Chloro-N-(4-methylphenyl)pyrazin-2-amine

- 6-Chloro-N-(4-nitrophenyl)pyrazin-2-amine

Uniqueness

6-Chloro-N-(4-fluorophenyl)pyrazin-2-amine is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Actividad Biológica

6-Chloro-N-(4-fluorophenyl)pyrazin-2-amine is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent and possibly as an antibacterial agent. This article explores the compound's structural characteristics, biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHClFN and a molecular weight of 237.66 g/mol. The compound features a pyrazine ring with a chlorine atom at the 6-position and a 4-fluorophenyl group attached to the nitrogen atom. This unique structure contributes to its biological activity and potential therapeutic applications.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Preliminary studies suggest that the compound may inhibit cancer cell proliferation by interacting with specific biological targets. For instance, it has been shown to affect pathways involved in tumor growth and survival, making it a candidate for further pharmacological exploration.

Antibacterial Properties

In addition to its antitumor activity, there is emerging evidence suggesting that this compound may possess antibacterial properties. Although detailed studies are still required to elucidate its efficacy against specific bacterial strains, initial findings indicate that it could be effective in inhibiting bacterial growth.

The mechanism by which this compound exerts its biological effects is not fully understood; however, it is believed to involve:

- Binding Affinity : The compound demonstrates a notable binding affinity with various biological targets, which may include enzymes or receptors involved in cancer progression.

- Inhibition of Cell Proliferation : By interfering with signaling pathways critical for cell division and survival, it may induce apoptosis in cancer cells .

Comparative Analysis with Analog Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes some analogs and their distinguishing features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Chloro-N-(phenyl)pyrazin-2-amine | Lacks fluorine substitution | Potentially different biological activity |

| 5-Chloro-N-(4-fluorophenyl)pyrazin-2-amine | Chlorine at position 5 | Different reactivity patterns |

| N-(4-Fluorophenyl)-pyrazin-2-amines | No chlorine substituent | May exhibit different pharmacological profiles |

The presence of both chlorine and fluorine substitutions in this compound enhances its efficacy and selectivity as a therapeutic agent compared to these analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazine derivatives, including this compound. For example:

- Anticancer Studies : In vitro experiments have demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer drug .

- Antimicrobial Activity : A study reported that certain pyrazine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that further exploration of this compound's antibacterial potential is warranted.

- Mechanistic Insights : Research into the mechanisms of action revealed that compounds like this compound could modulate enzyme activities critical for tumor metabolism, thereby impacting tumor growth dynamics .

Propiedades

IUPAC Name |

6-chloro-N-(4-fluorophenyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3/c11-9-5-13-6-10(15-9)14-8-3-1-7(12)2-4-8/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSFAJLLGTZFPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CN=CC(=N2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.